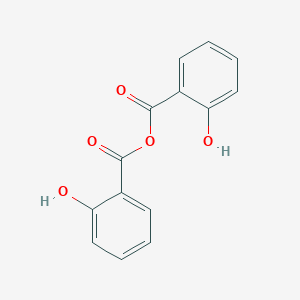
2-Hydroxybenzoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxybenzoic anhydride, also known as salicylic anhydride, is an organic compound with the molecular formula C14H10O5. It is derived from 2-hydroxybenzoic acid (salicylic acid) and is used in various chemical reactions and industrial applications. This compound is particularly significant in the synthesis of pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxybenzoic anhydride can be synthesized through the dehydration of 2-hydroxybenzoic acid. The reaction typically involves heating 2-hydroxybenzoic acid with a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction conditions often require elevated temperatures to facilitate the removal of water and the formation of the anhydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where 2-hydroxybenzoic acid is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired anhydride from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxybenzoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-hydroxybenzoic acid.
Esterification: Reacts with alcohols to form esters.
Acylation: Acts as an acylating agent in the presence of nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions, often under acidic or basic conditions.
Esterification: Requires alcohols and an acid catalyst, such as sulfuric acid.
Acylation: Involves nucleophiles like amines or alcohols, often in the presence of a base to neutralize the by-product acid.
Major Products Formed:
Hydrolysis: Produces 2-hydroxybenzoic acid.
Esterification: Forms esters such as methyl salicylate.
Acylation: Yields acylated products like acetylsalicylic acid (aspirin).
Aplicaciones Científicas De Investigación
2-Hydroxybenzoic anhydride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, including aspirin and other salicylate-based drugs.
Industry: Applied in the production of dyes, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of 2-hydroxybenzoic anhydride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as hydroxyl or amino groups, to form acylated products. This reactivity is due to the presence of the anhydride functional group, which is highly electrophilic and readily undergoes nucleophilic attack.
Molecular Targets and Pathways: In biological systems, this compound can modify proteins and enzymes by acylating their active sites, thereby inhibiting their activity. This property is exploited in the synthesis of drugs like aspirin, which acetylates the enzyme cyclooxygenase, leading to its inhibition and the subsequent reduction of inflammation and pain.
Comparación Con Compuestos Similares
Acetic Anhydride: Another anhydride used in acylation reactions, but derived from acetic acid.
Phthalic Anhydride: Used in the production of plasticizers and resins, derived from phthalic acid.
Maleic Anhydride: Employed in the synthesis of unsaturated polyester resins, derived from maleic acid.
Uniqueness: 2-Hydroxybenzoic anhydride is unique due to its derivation from salicylic acid, which imparts specific reactivity and applications in pharmaceutical synthesis. Its ability to form esters and amides makes it a versatile reagent in organic chemistry.
Propiedades
Número CAS |
607-87-4 |
|---|---|
Fórmula molecular |
C14H10O5 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
(2-hydroxybenzoyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)13(17)19-14(18)10-6-2-4-8-12(10)16/h1-8,15-16H |
Clave InChI |
WLPQCHKXJRHZRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OC(=O)C2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



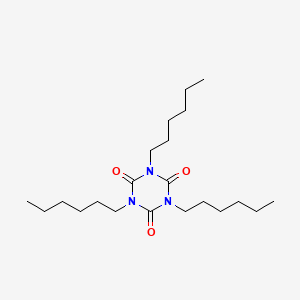

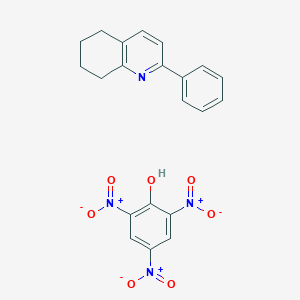
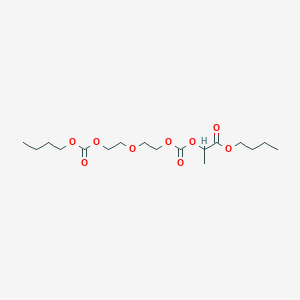
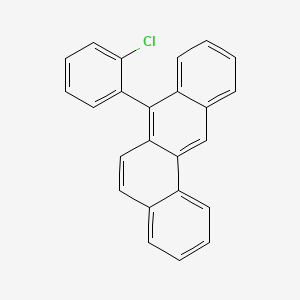

![6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine](/img/structure/B14746784.png)
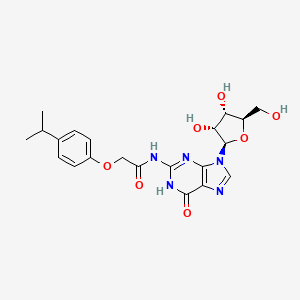
![(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14746811.png)

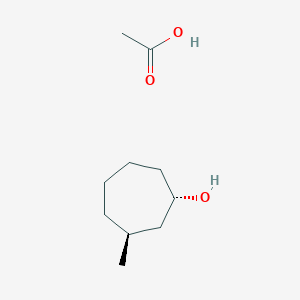
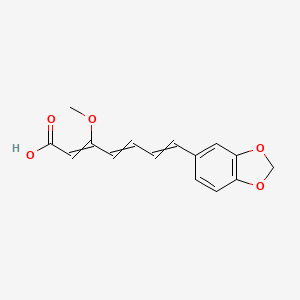
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
